molecular formula C16H22N6O B2890167 1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034286-24-1

1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2890167
CAS RN: 2034286-24-1
M. Wt: 314.393
InChI Key: CZAHBAAGZSTCPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen atoms in the rings would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the ring structures could result in the compound having a relatively high melting point and being soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Optimization

1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that may fall into broader categories of research focused on the development of inhibitors, receptor antagonists, or imaging agents, targeting various biological pathways or functions. While the exact compound was not directly identified in the available literature, related research provides insight into the methodologies and applications that could be relevant.

  • Inhibitor Development : Research on similar compounds has led to the discovery of inhibitors for specific enzymes and receptors. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors targeting soluble epoxide hydrolase was aimed at identifying potent compounds with selective activity, highlighting the importance of specific functional groups for binding affinity and selectivity (Thalji et al., 2013).

  • PET Imaging Agents : Compounds with the 1,2,3-triazole moiety have also been explored as potential PET imaging agents. An example includes the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide for imaging of the IRAK4 enzyme in neuroinflammation contexts, demonstrating the utility of these molecules in diagnostic imaging (Wang et al., 2018).

Molecular Synthesis and Characterization

The synthesis and characterization of related compounds involve complex organic synthesis pathways, highlighting the chemical versatility and potential for modification to enhance biological activity or selectivity.

  • Synthetic Pathways : Research has focused on developing efficient synthetic routes for complex molecules, including those with the 1,2,3-triazole core. These efforts aim at improving the yield, reducing steps, or enhancing the selectivity of the synthesis process, which is crucial for producing compounds for further biological evaluation (Cann et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase and disrupt the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as an antifungal agent, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-9-14(3-6-17-12)22-7-4-13(5-8-22)10-18-16(23)15-11-21(2)20-19-15/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAHBAAGZSTCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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